molecular formula C8H6N2O2S B3050094 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester CAS No. 23621-08-1

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

Cat. No. B3050094
CAS RN: 23621-08-1
M. Wt: 194.21 g/mol
InChI Key: CUIIHNPMMCYAMK-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester, also known as Acibenzolar-S-Methyl, is an organic compound used as a fungicide . It is a derivative of 1,2,3-Benzothiadiazole . The compound is not directly toxic to fungi but works by inducing systemic acquired resistance, the natural defense system of plants .


Synthesis Analysis

The synthesis of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester involves the classic ring-closure of a thiol onto a diazonium group adjacent in its benzene ring . The first synthesis of the parent 1,2,3-benzothiadiazole-7-carboxylic acid was disclosed in patents filed by Ciba-Geigy .


Molecular Structure Analysis

The molecular formula of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester is C8H6N2OS2 . It is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .


Chemical Reactions Analysis

1,2,3-Benzothiadiazole is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt . It is much less nucleophilic than naphthalene .


Physical And Chemical Properties Analysis

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester is a white to beige crystalline powder . It has a melting point of 133 °C and a boiling point of 267 °C . The compound is soluble in most organic solvents but not highly soluble in water .

Mechanism of Action

The compound works by inducing systemic acquired resistance, the natural defense system of plants . This means it is not directly toxic to fungi but helps plants to strengthen their own defense mechanisms .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H317, H319, H335, H410 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 1,2,3-benzothiadiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIIHNPMMCYAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178298
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

CAS RN

23621-08-1
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023621081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-amino-2-(benzylthio)benzoate (26.9 g, 98.4 mmol), acetic acid (1.00 L, 1.75 mol), water (200 mL) and concentrated hydrochloric acid (172 mL, 2.06 mol) was stirred at room temperature for 30 min. To the reaction mixture was added a solution of sodium nitrite (7.59 g, 110 mmol) in water (200 mL) at 0° C. and the mixture was stirred at 0-5° C. for 2 hr. The precipitate was collected by filtration, washed with water, and dried under reduced pressure to give the title compound (12.5 g, yield 65%).
Name
methyl 3-amino-2-(benzylthio)benzoate
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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